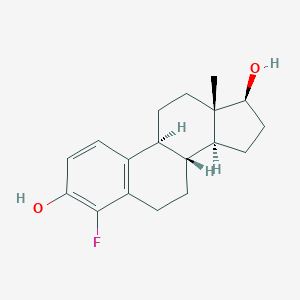

4-Fluoroestradiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFXMXJXAUMHQR-ZHIYBZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940297 | |

| Record name | 4-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-37-4 | |

| Record name | (17β)-4-Fluoroestra-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings and Data

Analytical Methodologies for Radiochemical Purity and Identity Confirmation

The rigorous analytical characterization of this compound is paramount, especially when it is prepared as a radiopharmaceutical for Positron Emission Tomography (PET) imaging. Ensuring high radiochemical purity and accurate structural identity is critical for reliable diagnostic outcomes. Key analytical techniques employed include High-Performance Liquid Chromatography (HPLC) and various spectrometric methods, primarily Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone in the quality control of [18F]FES, enabling the assessment of its radiochemical purity and the confirmation of its identity. This technique separates the radiolabeled compound from unreacted precursors, byproducts, and degradation products based on their differential interactions with a stationary phase and a mobile phase.

The analytical process typically involves injecting a sample of the synthesized [18F]FES onto a reversed-phase HPLC column, such as a C18 column. A mobile phase, often a mixture of acetonitrile (B52724) or ethanol (B145695) with water, is used to elute the compounds. Detection is performed simultaneously using both a UV detector, set to a wavelength where the compound absorbs light (e.g., 280 nm), and a radioactivity detector to quantify the distribution of the radiolabeled species redalyc.orgnih.govresearchgate.netiaea.org.

Identity is confirmed by comparing the retention time of the radiolabeled [18F]FES with that of an authentic, non-radiolabeled fluoroestradiol standard. When the retention times match, it indicates that the radiolabel has been successfully incorporated into the correct molecular structure redalyc.orgresearchgate.netiaea.orgbjrs.org.br. Furthermore, the absence of a precursor peak in the chromatogram suggests efficient radiolabeling redalyc.orgresearchgate.net.

Key parameters optimized for HPLC analysis include the mobile phase composition, flow rate, and column type, aiming for good peak resolution and symmetry. For instance, an isocratic mobile phase of 40% acetonitrile in water at a flow rate of 1.2 mL/min has been reported to yield excellent results, with peak resolutions greater than 6 and symmetry factors of 1 redalyc.orgresearchgate.netiaea.orgbjrs.org.br. Another method utilizes a mobile phase of 50% ethanol in water at 0.5 mL/min nih.gov.

Radiochemical purity is reported as the percentage of radioactivity associated with the desired [18F]FES peak relative to the total radioactivity injected. Studies have reported radiochemical purities exceeding 97%, with some achieving over 99% nih.govbjrs.org.brsnmjournals.org.

Table 1: HPLC Parameters for [18F]FES Radiochemical Purity Assessment

| Parameter | Value(s) | Notes |

| Column Type | C18 (e.g., Phenomenex Gemini, Luna C18) | Analytical reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Ethanol/Water | e.g., Isocratic 40% V/V acetonitrile in water; 50% ethanol : 50% water |

| Flow Rate | 0.5 mL/min or 1.2 mL/min | Optimized for peak resolution and run time |

| Detection | UV (e.g., 280 nm) and Radioactivity | Simultaneous detection for comprehensive analysis |

| Retention Time (min) | ~13.7 min (for [18F]FES) | Matches standard fluoroestradiol retention time |

| Resolution | > 6 | Indicates good separation of [18F]FES from other components |

| Symmetry Factor | 1 | Ideal symmetry for sharp, well-defined peaks |

| Identity Confirmation | Co-injection with standard | Mean retention times of standard and radiolabeled compound are identical |

Table 2: Reported Radiochemical Purity of [18F]FES

| Method Description | Reported Radiochemical Purity (%) | Source Reference |

| HPLC (40% ACN/Water, 1.2 mL/min) | 94.41 | redalyc.org |

| HPLC (50% EtOH/Water, 0.5 mL/min) | >97 | nih.gov |

| HPLC (General QC) | 97.00 | bjrs.org.br |

| HPLC (40% ACN/Water, 1.2 mL/min) | >99 | snmjournals.org |

Spectrometric Techniques for Structural Elucidation and Identity Verification (e.g., Mass Spectrometry)

Spectrometric techniques are indispensable for unequivocally confirming the molecular structure and identity of this compound. While HPLC confirms the radiochemical purity and retention characteristics, spectrometric methods provide direct evidence of the molecule's mass and structural integrity, including the presence and location of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of chemical compounds. For this compound, MS techniques are employed to verify its elemental composition and structural features. Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used, coupling the separation capabilities of HPLC with the sensitive detection of MS. This allows for the analysis of the separated components, providing mass-to-charge ratio (m/z) information.

Techniques such as Electrospray Ionization (ESI) are commonly used with LC-MS systems to ionize the analyte. High mass accuracy measurements, often achieved with instruments like time-of-flight (TOF) mass spectrometers, can confirm the elemental formula of this compound. Furthermore, tandem mass spectrometry (MS/MS) and high-resolution tandem mass spectrometry (HRMS/MS) are crucial for structural elucidation. By fragmenting the parent ion and analyzing the resulting fragment ions, detailed information about the molecule's structure, including the position of the fluorine substituent on the estradiol (B170435) core, can be deduced nih.govresearchgate.netnih.gov. Although many studies focus on MS for metabolite identification, the fundamental principles apply to the characterization of the parent compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, also plays a significant role in structure elucidation for steroid derivatives. NMR provides detailed information about the carbon skeleton and the chemical environment of atoms within the molecule. The chemical shifts observed in ¹³C NMR spectra serve as a fingerprint, confirming the structure of synthesized estradiol derivatives, including the position of substituents like fluorine hzdr.de.

Compound List:

this compound

[18F]fluoroestradiol ([18F]FES)

Estrogen Receptor Binding Kinetics and Structure Activity Relationships

Estrogen Receptor Binding Affinity of 4-Fluoroestradiol

The binding affinity of a ligand to its receptor is a fundamental parameter dictating its biological potency. Studies have investigated how the 4-fluoro substitution influences the interaction of estradiol (B170435) with estrogen receptors.

The introduction of fluorine at the 4-position of estradiol has been shown to modulate its binding affinity for estrogen receptors. Specifically, studies using rat uterine cytosol have indicated that this compound exhibits a binding affinity relative to estradiol.

this compound has demonstrated approximately 180 ± 43% of the binding affinity of estradiol for the estrogen receptor found in rat uterine cytosol wikipedia.org. This suggests that the 4-fluoro substitution can enhance binding affinity compared to the parent compound, estradiol.

Competitive binding studies are essential for characterizing a ligand's interaction profile, revealing how it competes with other molecules for receptor occupancy. Such studies provide insights into the specificity and potency of this compound.

Research comparing fluorinated estradiol analogs has shown that the 4-fluoro substitution generally results in higher affinity for estrogen receptors compared to other fluorinated positions, such as the 2-fluoro analog nih.gov. These structure-activity relationship (SAR) studies highlight the critical role of substituent position on the estrogen scaffold in determining receptor binding properties acs.org. By competing with known estrogens like estradiol, the binding profile of this compound can be precisely mapped, offering a deeper understanding of its interaction with the ER ligand-binding domain.

While direct derivation of dissociation constants (Kd) and maximum binding site concentrations (Bmax) specifically for non-radiolabeled this compound from the provided search results is limited, studies on radiolabeled analogs and related compounds provide context. The Kd value represents the concentration of a ligand at which half of the receptor sites are occupied at equilibrium, and Bmax indicates the total number of binding sites.

Studies focusing on radiolabeled estrogen receptor imaging agents, such as 16α-[18F]Fluoroestradiol ([18F]FES), have reported Kd values for ER in cell lines. For instance, in MCF-7 cells, the Kd for [18F]FES was determined to be 0.13 ± 0.02 nM, with a Bmax of 1901 ± 89.3 fmol/mg protein e-century.usnih.govresearchgate.net. These values are derived from saturation binding assays and provide a quantitative measure of the ligand-receptor interaction strength. Direct Kd and Bmax values for this compound itself, without radiolabeling, were not explicitly detailed in the provided search snippets.

Insights from Competitive Binding Studies with Endogenous Estrogens and Synthetic Analogs

Estrogen Receptor Subtype Selectivity (ERα vs. ERβ)

While specific data directly characterizing the subtype selectivity of this compound for ERα versus ERβ was not extensively detailed in the provided search results, general trends in SAR studies for fluorinated estrogens offer insights. SAR studies on various estrogen derivatives have explored their binding profiles across ER subtypes google.com.

Studies investigating the binding profiles of estrogen receptor ligands often employ in vitro cell-based assays using cell lines engineered to express specific ER isoforms or using competitive binding assays with isolated ERα and ERβ.

Research on related estrogen derivatives, such as 16α-[18F]Fluoroestradiol ([18F]FES), has indicated a strong preference for ERα. For example, [18F]FES has been shown to bind with high specificity to the ERα isoform, with negligible binding to ERβ in in vitro assays thieme-connect.com. While this specific finding pertains to [18F]FES, it highlights the importance of subtype selectivity in ER ligand design. Comparative studies on fluorinated estrogens suggest that the position of the fluorine atom can influence subtype selectivity nih.gov. Further investigation into this compound's precise binding profile across ERα and ERβ isoforms using cell-based assays would provide a more complete understanding of its receptor interaction.

Characterization of Preferential Binding to the ERα Subunit

Structure-Activity Relationship (SAR) of Fluorine Substitution at Position 4

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and lipophilicity. For estradiol derivatives, fluorine substitution at various positions of the steroid nucleus has been explored to enhance their utility as imaging agents or therapeutic compounds. The focus here is on the SAR of this compound (4-FE2), where a fluorine atom is appended to the C4 position of the A-ring.

The substitution of a hydrogen atom with a fluorine atom at the C4 position of the estradiol scaffold results in this compound. This modification can alter the electronic distribution and, to some extent, the conformational dynamics of the molecule. Fluorine, being highly electronegative, can influence the electron density of the aromatic A-ring. While detailed computational analyses of this compound's specific conformational impact on ER binding are not extensively detailed in the provided literature, it is generally understood that such substitutions can affect how the ligand fits within the ER's ligand-binding pocket.

Studies indicate that this compound exhibits high affinity for estrogen receptors ontosight.aiontosight.ai. The presence of the fluorine atom at the C4 position is generally well-tolerated by the estrogen receptor, allowing for binding affinities comparable to or even higher than that of estradiol itself nih.govacs.orgresearchgate.net. This suggests that the C4 position is amenable to substitution without significantly compromising the critical interactions required for receptor binding. The electronic influence of the fluorine atom may subtly alter hydrogen bonding patterns or van der Waals interactions within the binding site, contributing to its observed affinity.

Comparative studies of halogenated estrogens reveal that the position of substitution significantly impacts binding affinity. Specifically, research on A-ring substituted estradiols indicates that 4-substituted isomers generally exhibit higher binding affinities for the estrogen receptor compared to their corresponding 2-substituted counterparts nih.gov. While direct quantitative comparisons between this compound and 2-Fluoroestradiol specifically are not extensively detailed in the provided search results, this general trend suggests that the C4 position may offer a more favorable interaction profile within the ER binding pocket compared to the C2 position for fluorine substitution.

For instance, in studies involving cyclofenil (B1669405) derivatives, it was noted that the C3 site was more tolerant of steric bulk and polar groups than the C4 site, but fluorine substitution was well-tolerated at certain positions, yielding affinities comparable to or higher than estradiol nih.govacs.orgresearchgate.net. Although these studies focus on non-steroidal scaffolds, the principle of fluorine substitution influencing affinity is consistent.

Table 1: Relative Binding Affinity (RBA) of Estradiol and this compound

| Compound | Relative Binding Affinity (RBA) [% of Estradiol] | Receptor Type (if specified) | Source |

| Estradiol (E2) | 100 | ER (rat uterine cytosol) | wikipedia.org |

| This compound | 180 ± 43 | ER (rat uterine cytosol) | wikipedia.org |

Note: RBA is a measure of how strongly a compound binds to a receptor relative to a standard ligand (estradiol in this case). Higher RBA values indicate greater binding affinity.

The Binding Selectivity Index (BSI) is a metric used to evaluate a ligand's preference for a specific receptor subtype over others or over non-specific binding sites. It is often calculated as the ratio of receptor binding affinity to non-specific binding affinity nih.gov. While specific BSI values for this compound are not explicitly provided in the reviewed literature, the general principles of SAR for ER ligands are relevant.

Metabolic Pathways and Pharmacokinetic Profiles in Preclinical Models

Comparative Metabolic Studies with Estradiol (B170435) and Related Fluorinated Analogs

Influence of Fluorine Position on Overall Metabolic Stability

The strategic placement of fluorine atoms in steroid molecules can significantly alter their metabolic stability and biological activity. In the case of 4-Fluoroestradiol, the fluorine substitution at the 4-position influences its metabolic transformation pathways, particularly concerning hydroxylation and subsequent catechol formation.

Studies have indicated that fluorine substitution can block or reduce the rate of metabolic activation pathways that are associated with the potential carcinogenicity of native estrogens. For instance, compared to estradiol, this compound is converted to catechol metabolites at a slower rate liverpool.ac.ukresearchgate.net. Specifically, research using hepatic microsomes showed that while 2-hydroxylation of this compound was enhanced compared to estradiol, the formation of 4-hydroxyestradiol (B23129) was nearly eliminated researchgate.net. Similarly, kidney microsomes exhibited a faster rate of 4-fluoro-2-hydroxyestradiol (B118266) formation compared to the 2-hydroxylation of estradiol researchgate.net.

This modulation of metabolic pathways, particularly the reduction in the formation of potentially reactive catechol intermediates, has been linked to a decreased carcinogenic potential. In animal models, synthetic estrogens like this compound have demonstrated reduced carcinogenicity compared to native estradiol, attributed to the fluorine atom's ability to block metabolism into more toxic intermediates cancer.govnih.gov. Both 2- and this compound have been shown to be highly estrogenic, comparable to estradiol, suggesting that the separation of estrogenic activity from carcinogenic action is influenced by structural modifications that affect chemical reactivity towards oxidation nih.gov.

Pharmacokinetic Characteristics in Preclinical Animal Models

The pharmacokinetic profile of this compound in preclinical animal models, primarily rodents like rats, provides insight into its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for understanding its behavior in vivo and its potential as a diagnostic or therapeutic agent.

Dynamics of Blood Clearance and Systemic Distribution in Rodent Models (e.g., Rats)

Following intravenous administration in preclinical studies, this compound F-18 (FES) is characterized by rapid clearance from the bloodstream. In rats, less than 15% of the circulating radioactivity remains as the parent compound cancer.gov. By two hours post-administration, circulating levels of FES can decrease to less than 5% of peak concentrations drugbank.com. This rapid clearance is largely attributed to significant metabolism and hepatic extraction, with only about 10% of the total activity attributed to the unmetabolized parent drug at two hours post-administration drugbank.com. The compound exhibits a relatively short duration of action, consistent with its rapid clearance and metabolism.

Table 1: Blood Clearance and Metabolism Indicators in Rats

| Parameter | Value | Reference |

| Clearance from Blood | Rapidly cleared by the liver. | drugbank.com |

| Circulating Levels (2 hrs post-injection) | <5% of peak concentration. | drugbank.com |

| Unmetabolized Parent Drug (2 hrs post-administration) | ~10% of total activity. | drugbank.com |

| Metabolites | Majority are products of glucuronide or sulfate (B86663) conjugation. Rapidly metabolized to more polar species. | cancer.govdrugbank.com |

Organ Distribution and Specific Tissue Uptake (e.g., Liver, Duodenum, Kidney, Uterus)

Preclinical studies in rodent models have demonstrated a specific distribution pattern for this compound. Following intravenous administration, the compound distributes to various organs, including the intestines, heart wall, blood, kidney, uterus, and bladder drugbank.com. Notably, in rats, a significant concentration of radioactivity has been observed in the liver and duodenum within 30 minutes to 2 hours post-injection taylorandfrancis.com.

Due to enterohepatic circulation, this compound and its metabolites are also found primarily distributed within the hepatobiliary system drugbank.com. Studies evaluating radiolabeled fluoroestrogens in immature female rats have shown high selectivity for estrogen receptor (ER)-rich tissues, such as the uterus. For example, uterus-to-blood ratios at 1 hour post-injection for various fluoroestrogens ranged from 12 to 39, with some compounds showing average uterus-to-blood ratios exceeding 80 at 2 hours researchgate.net. This indicates a specific and high uptake in tissues with significant ER expression, such as the uterus and ovaries researchgate.net.

Table 2: Organ Distribution in Immature Female Rats (Uterus-to-Blood Ratios)

| Compound | Uterus-to-Blood Ratio (1 hr post-injection) | Uterus-to-Blood Ratio (2 hr post-injection) | Reference |

| 16α-[¹⁸F]fluoro-estradiol-17β (Compound 1) | 39 | >80 | researchgate.net |

| 16β-[¹⁸F]fluoro-estradiol-17β (Compound 2) | 12 | Not specified | researchgate.net |

| 1-[¹⁸F]fluoropentestrol (Compound 3) | 13 | Not specified | researchgate.net |

| 1-[¹⁸F]fluorohexestrol (Compound 4) | 19 | Not specified | researchgate.net |

Role of Plasma Protein Binding (e.g., Albumin, Sex Hormone-Binding Globulin) on Metabolic Stability and Distribution

Plasma protein binding plays a significant role in the pharmacokinetics of steroid hormones, influencing their distribution and availability to target tissues. Following intravenous administration, this compound F-18 is extensively bound to plasma proteins, with approximately 95% of the compound being protein-bound to both albumin and sex hormone-binding globulin (SHBG) drugbank.comusherbrooke.ca.

Table 3: Plasma Protein Binding of this compound F-18

| Protein Type | Percentage Bound | Reference |

| Total Plasma Protein Binding (Albumin + SHBG) | ~95% | drugbank.comusherbrooke.ca |

| Albumin | Not specified | drugbank.com |

| Sex Hormone-Binding Globulin (SHBG) | Not specified | drugbank.com |

Identification of Primary Elimination Routes (e.g., Urinary and Biliary Excretion, Enterohepatic Circulation)

The elimination of this compound and its metabolites primarily occurs through both urinary and biliary excretion routes drugbank.com. Following hepatic metabolism, which predominantly involves glucuronide or sulfate conjugation, the resulting metabolites are secreted into the bile. These metabolites can then be reabsorbed via the enterohepatic circulation before ultimately being renally excreted drugbank.com.

Compound List:

this compound (this compound, 4-FE2)

Estradiol (E2)

Estrone (E1)

Estriol (E3)

Estetrol (E4)

2-Fluoroestradiol

4-Hydroxyestradiol

2-Hydroxyestradiol

4-Hydroxyestrone

2-Hydroxyestrone

2-Methoxyestrone

4-Methoxyestrone

16α-Fluoroestradiol

16β-Fluoroestradiol

1-[¹⁸F]fluoropentestrol

1-[¹⁸F]fluorohexestrol

Ethinyl estradiol (EE)

Diethylstilbestrol (DES)

4FMFES

Preclinical Molecular Imaging Applications and Methodological Considerations

Evaluation of Estrogen Receptor Heterogeneity in Preclinical Disease Models

[18F]FES PET imaging is a powerful tool for assessing the spatial and temporal heterogeneity of estrogen receptor expression in animal tumor models. researchgate.netscielo.br Tumor heterogeneity, where different cells within the same tumor or between different metastatic sites have varying ER expression, is a significant factor in treatment response and resistance. openmedscience.comscielo.br

Preclinical studies using [18F]FES PET have demonstrated this heterogeneity. For example, by imaging animals with both ER-positive and ERα-knockdown tumors, researchers can visualize the spatial differences in ER expression within the same animal. researchgate.netsnmjournals.org Longitudinal imaging allows for the monitoring of temporal changes in ER expression in response to therapies. plos.org For instance, a decrease in [18F]FES uptake over time in response to endocrine therapy can indicate a pharmacodynamic effect on the ER pathway. plos.org

The ability to non-invasively assess both spatial and temporal ER heterogeneity provides a more comprehensive understanding of tumor biology than what can be obtained from a single biopsy. scielo.brnih.gov This information is crucial for developing and evaluating new therapies that target ER and for understanding the mechanisms of resistance to endocrine treatments.

Utility in Detecting ER-Positive Lesions Across Various Anatomical Sites in Animal Models

The radiolabeled estrogen analog, 16α-[18F]fluoroestradiol ([18F]FES), has demonstrated significant utility in preclinical settings for the non-invasive detection and characterization of estrogen receptor (ER)-positive lesions in animal models of cancer. nih.govaacrjournals.org This molecular imaging technique allows for the whole-body assessment of ER expression, providing valuable insights into tumor biology and response to therapy. nih.govaacrjournals.org

In murine models of breast cancer, [18F]FES positron emission tomography (PET) has been effectively used to visualize ER-positive tumors. nih.gov For instance, studies involving mouse models with ER-positive and ER-negative bone metastases have shown the capability of [18F]FES PET/CT to distinguish between these lesions. nih.gov The uptake of [18F]FES correlates with ER expression, making it a valuable tool for identifying ER-positive tumors in various anatomical locations, including orthotopically implanted mammary fat pad tumors and metastatic sites. nih.govsnmjournals.org Furthermore, [18F]FES has been employed to image ER-positive ovarian cancer in preclinical models, highlighting its broader applicability in gynecological cancers. nih.gov

The specificity of [18F]FES for ER-positive lesions has been consistently demonstrated in animal models. In studies using breast cancer cell lines with varying ER expression, such as ER-positive MCF-7 and T47D cells versus ER-negative MDA-MB-231 cells, [18F]FES uptake is significantly higher in the ER-positive tumors. mdpi.com This differential uptake allows for clear delineation of ER-positive tumors from surrounding tissues and ER-negative tumors. mdpi.com The ability to non-invasively monitor ER status across multiple metastatic sites is a key advantage of [18F]FES PET imaging in preclinical research. researchgate.net

Assessment of Estrogen Receptor Modulation and Functional Status In Vivo

A critical application of [18F]FES PET in preclinical research is the assessment of ER modulation by therapeutic agents. Competitive ER inhibitors, such as the selective estrogen receptor downregulator (SERD) fulvestrant (B1683766), have been shown to significantly impact [18F]FES uptake in animal models of ER-positive breast cancer. researchgate.netamegroups.org

Pre-treatment of tumor-bearing mice with fulvestrant leads to a marked reduction or even undetectable levels of [18F]FES uptake in ER-positive tumors. researchgate.netamegroups.org This blockade of tracer uptake provides direct in vivo evidence of target engagement by the ER inhibitor. amegroups.org For example, in studies with ZR-75-1 breast tumor-bearing mice, administration of fulvestrant resulted in a significant decrease in the percentage of injected dose per gram (%ID/g) of [18F]FES in the tumors compared to baseline measurements. amegroups.org This demonstrates that [18F]FES imaging can effectively monitor the pharmacodynamic effects of ER antagonists. researchgate.netamegroups.org

The ability of [18F]FES PET to visualize the competitive inhibition of ER provides a powerful tool for evaluating the efficacy of novel endocrine therapies in preclinical development. It allows researchers to confirm that a drug is reaching its intended target and exerting its desired biological effect.

Beyond simply detecting the presence of ER, [18F]FES PET imaging provides a non-invasive method to assess the functional status of the receptor in vivo. nih.gov The uptake and retention of [18F]FES are dependent on a functional ligand-binding pocket of the ER. rsna.orgnih.gov

Preclinical studies have utilized various methodologies to investigate ER functionality. One approach involves using cell lines engineered to express wild-type ER versus mutant forms of the receptor. For example, studies with MDA-MB-231 breast cancer cells expressing a G521R mutant ER, which has a defective estradiol-binding domain, showed significantly reduced [18F]FES uptake compared to cells expressing wild-type ER. nih.gov This confirms that [18F]FES binding is highly specific to a functional ER. rsna.orgnih.gov

Another methodology involves correlating [18F]FES uptake with downstream markers of ER activity. While [18F]FES directly measures the presence of functional ligand-binding domains, other imaging agents can probe the transcriptional activity of the ER. This multi-faceted imaging approach can provide a more comprehensive understanding of ER signaling pathways in tumors.

Impact of Competitive ER Inhibitors (e.g., Fulvestrant) on [18F]FES Tracer Uptake in Preclinical Models

Comparative Preclinical Imaging Studies with Advanced ER-Targeted Radiotracers

In the continuous effort to improve ER-targeted imaging, novel fluoroestradiol derivatives have been developed and compared to [18F]FES in preclinical studies. One such derivative is 4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES).

Comparative studies in murine models of breast cancer have shown that 4FMFES can offer advantages over [18F]FES. researchgate.net In a study using MC7-L1 and MC4-L2 ER-positive cell lines, 4FMFES demonstrated significantly higher tumor uptake (%ID/g) compared to [18F]FES in PET imaging studies. researchgate.net Furthermore, 4FMFES exhibited a better tumor-to-background ratio, leading to improved image contrast. researchgate.net Biodistribution analysis confirmed a significantly higher percentage of injected dose per gram in all tested cell lines and ER-rich tissues with 4FMFES versus [18F]FES. researchgate.net Despite the differences in uptake, the metabolic stability of both tracers was found to be similar in mice. researchgate.net

These findings suggest that newer derivatives like 4FMFES hold promise as potentially superior imaging agents for ER-positive tumors, offering enhanced sensitivity and contrast. researchgate.net

Interactive Data Table: Comparison of [18F]FES and 4FMFES Uptake in ER+ Tumors

| Radiotracer | Tumor Cell Line | Tumor Uptake (%ID/g) - PET | Tumor-to-Background Ratio |

| [18F]FES | MC7-L1 (ER+) | Lower | Lower |

| 4FMFES | MC7-L1 (ER+) | Significantly Higher | Higher |

| [18F]FES | MC4-L2 (ER+) | Lower | Lower |

| 4FMFES | MC4-L2 (ER+) | Significantly Higher | Higher |

Data synthesized from a comparative preclinical study. researchgate.net

[18F]FES has several distinct advantages in preclinical imaging. Its high specificity for functional ER allows for reliable identification of ER-positive tumors and the assessment of ER modulation by therapeutics. amegroups.orgnih.gov The ability to perform whole-body, non-invasive imaging enables the longitudinal study of ER expression in the same animal over time, with each animal serving as its own control. nih.govaacrjournals.org This is particularly valuable for studying tumor heterogeneity and the development of resistance to endocrine therapies.

However, [18F]FES also has limitations. One notable drawback is its high physiological uptake and retention in the liver, which can obscure the visualization of ER-positive lesions in this organ. mdpi.comnih.gov This is due to the metabolism and hepatobiliary clearance of the tracer. mdpi.com Additionally, while sensitive, the absolute tumor uptake of [18F]FES can sometimes be low, which has driven the development of newer tracers with improved tumor retention and lower background signals. mdpi.com

Comparison of [18F]FES Performance with Newer Fluoroestradiol Derivatives (e.g., 4-Fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES))

Methodological Considerations and Advanced Techniques in Preclinical PET Imaging

The successful application of 16α-[18F]fluoro-17β-estradiol ([18F]FES) positron emission tomography (PET) in preclinical research hinges on meticulous methodological considerations and the implementation of advanced techniques. nih.gov These elements are crucial for obtaining meaningful, reproducible, and translatable results that can inform clinical trials and enhance our understanding of estrogen receptor (ER) biology in cancer. nih.govitnonline.com

Selection of Appropriate Animal Models and Xenograft Preparation Techniques

The choice of animal model is a critical first step in designing preclinical [18F]FES PET imaging studies. The model must accurately reflect the human condition being studied, particularly concerning ER expression and function.

Animal Models:

ER-Positive Breast Cancer Xenografts: The most commonly used models involve the subcutaneous or orthotopic implantation of ER-positive human breast cancer cell lines into immunodeficient mice, such as nude or SCID mice. amegroups.orgsnmjournals.org

MCF-7 Cells: Widely utilized as an ER-positive control, MCF-7 cells have been instrumental in foundational [18F]FES research. amegroups.org However, they are also progesterone (B1679170) receptor (PR) negative, which may not fully represent the receptor status of many human breast cancers. amegroups.org

ZR-75-1 Cells: These cells are considered by some researchers to be more representative of human breast cancer as they are both ER and PR positive. amegroups.orgresearchgate.net Studies have shown significant [18F]FES uptake in ZR-75-1 tumors, comparable to that seen in MCF-7 models. amegroups.org

T47D Cells: Another ER-positive cell line used in preclinical [18F]FES imaging to investigate ER-specific uptake. mdpi.com

Genetically Engineered Mouse Models (GEMMs): While less common in [18F]FES studies to date, GEMMs that spontaneously develop ER-positive tumors could offer a more physiologically relevant context by capturing the tumor microenvironment and metastatic processes more accurately.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into mice, are gaining prominence. They are believed to better preserve the heterogeneity and biological characteristics of the original tumor, including ER expression levels and potential mutations.

Xenograft Preparation:

Cell Implantation: A standard technique involves injecting a suspension of cancer cells, often mixed with a basement membrane extract like Matrigel, into the mammary fat pad (orthotopic) or flank (subcutaneous) of the mouse. snmjournals.org For instance, one study injected 1.5 × 106 cells in a 1:1 ratio with Matrigel into the bilateral thoracic mammary fat pads of female nude mice. snmjournals.org

Tumor Growth and Monitoring: Palpable tumors typically develop within a few days to weeks, and their growth is monitored regularly using calipers. snmjournals.org

Hormone Supplementation: For estrogen-dependent tumors like MCF-7, supplemental estrogen is often required to support tumor growth. This is a critical consideration as endogenous or supplemental estrogen can compete with [18F]FES for ER binding, potentially affecting imaging results.

Table 1: Commonly Used Cell Lines in Preclinical [18F]FES PET Imaging

| Cell Line | Estrogen Receptor (ER) Status | Progesterone Receptor (PR) Status | Common Application in [18F]FES Studies |

| MCF-7 | Positive | Negative | Standard positive control for ER imaging. amegroups.org |

| ZR-75-1 | Positive | Positive | Considered a more clinically relevant model of human breast cancer. amegroups.orgresearchgate.net |

| T47D | Positive | Positive | Used to confirm ER-specific tracer uptake. mdpi.com |

| MDA-MB-231 | Negative | Negative | Standard negative control to demonstrate lack of specific uptake. mdpi.com |

Optimization of Imaging Protocols and Data Acquisition Strategies

Optimizing PET imaging protocols is essential for maximizing image quality, ensuring quantitative accuracy, and minimizing variability. This involves careful consideration of several factors from animal preparation to the timing of the scan.

Animal Preparation:

Fasting: While standard for [18F]FDG PET to reduce background glucose levels, the necessity and impact of fasting for [18F]FES imaging are different. Some studies have explored the effect of food intake on [18F]FES biodistribution, noting that a fatty meal might help reduce physiological uptake in the gallbladder and stomach, potentially improving the visualization of abdominal lesions. mdpi.com

Anesthesia: The choice of anesthetic can influence tracer biodistribution. Inhalation anesthetics like isoflurane (B1672236) are commonly used and have been shown to produce different background signals compared to injectable agents like ketamine/xylazine in the context of [18F]FDG imaging. snmjournals.org Consistent use of a single anesthetic protocol is crucial for longitudinal and comparative studies.

Temperature Control: Maintaining the animal's body temperature is important to prevent activation of brown adipose tissue, which can lead to non-specific tracer uptake, a known issue in [18F]FDG PET. snmjournals.org

Data Acquisition:

Uptake Time: The time between tracer injection and PET scanning is a critical parameter. For [18F]FES, uptake in ER-positive tumors has been shown to be stable for a significant period, often between 20 to 120 minutes post-injection. mdpi.comrichtlijnendatabase.nl A common protocol involves starting the scan 60 minutes after tracer administration. richtlijnendatabase.nlaacrjournals.orgsnmjournals.org

Dynamic vs. Static Imaging:

Static Imaging: A single "snapshot" is taken at a specific time point after tracer injection, which is sufficient for many applications, such as assessing ER expression at a single time point. snmjournals.org

Dynamic Imaging: Involves continuous scanning immediately following tracer injection, allowing for the measurement of tracer delivery and binding kinetics over time. This provides more detailed quantitative information, such as the net influx rate (Ki) or volume of distribution (VT), which can be valuable for treatment response assessment. clinicaltrial.besnmjournals.org One study performed 90-minute dynamic brain PET scans to optimize the time window for detecting brain metastases. snmjournals.org

Quantitative Image Analysis and Reconstruction Techniques

Accurate quantification of [18F]FES uptake is the ultimate goal of preclinical PET imaging, as it allows for objective assessment of ER expression and treatment effects.

Image Reconstruction:

Iterative Reconstruction: PET data is typically reconstructed using iterative algorithms, such as Ordered Subsets Expectation Maximization (OSEM), which provide better image quality compared to older filtered back-projection methods. aacrjournals.org

Attenuation Correction: A CT scan is performed in conjunction with the PET scan to create an attenuation map. This map is used to correct for the attenuation of photons by the animal's body, which is essential for accurate quantification. aacrjournals.org

Quantitative Analysis:

Standardized Uptake Value (SUV): The most common semi-quantitative metric used in PET imaging. SUV normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the animal's body weight. aacrjournals.org

SUVmax: The maximum pixel value within an ROI, often used for its simplicity and reproducibility. nih.gov

SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the tumor, which can be less sensitive to noise than SUVmax. nih.gov

Tumor-to-Background Ratios: Calculating the ratio of tracer uptake in the tumor to that in a reference tissue (like muscle or blood pool) can help to improve the contrast and reduce variability between scans.

Pharmacokinetic Modeling: For dynamic imaging data, more complex pharmacokinetic models can be applied to derive parameters that reflect specific biological processes, such as receptor binding and tracer transport. clinicaltrial.be This provides a more rigorous quantitative analysis than static SUV measurements.

Table 2: Key Quantitative Metrics in [18F]FES PET Imaging

| Metric | Description | Common Use |

| SUVmax | Maximum pixel value in a region of interest. nih.gov | Assessing peak tracer uptake; often used for clinical decision-making. mdpi.com |

| SUVmean | Average pixel value in a region of interest. nih.gov | Characterizing overall tumor uptake. |

| Tumor-to-Background Ratio | Ratio of SUV in the tumor to a reference tissue. plos.org | Enhancing contrast and normalizing for systemic variations. |

| Ki (Net Influx Rate) | Derived from dynamic imaging, reflects tracer transport and binding. clinicaltrial.be | Advanced quantitative assessment of treatment response. |

Consistent application of these methodological principles is paramount for the integrity of preclinical [18F]FES PET studies. nih.gov By carefully selecting animal models, optimizing imaging protocols, and employing robust quantitative analysis techniques, researchers can generate high-quality, reliable data that advances the role of [18F]FES as a powerful imaging biomarker. nih.govitnonline.com

Biological Activities and Mechanistic Investigations in Preclinical Models

Assessment of Estrogenic Activity in Preclinical Animal Models

The estrogenic activity of 4-Fluoroestradiol has been evaluated through various assays, primarily focusing on its ability to elicit responses characteristic of estrogenic compounds in animal models.

The uterotrophic assay, which measures the increase in uterine weight in immature or ovariectomized rodents, is a standard method for quantifying estrogenic potency. This compound has demonstrated significant uterotrophic activity, comparable to that of endogenous estradiol (B170435). Studies indicate that this compound possesses approximately 180% of the affinity of estradiol for the estrogen receptor in rat uterine cytosol wikipedia.org. This high affinity translates to potent uterotrophic effects in mice and rats, similar to those observed with estradiol wikipedia.orgtaylorandfrancis.com.

Table 1: Comparative Estrogenic Potency

| Compound | Relative Binding Affinity (Estrogen Receptor) | Uterotrophic Activity (Rat Uterine Weight) |

| Estradiol | 100% | 506 ± 20% |

| This compound | 180 ± 43% | Similar to Estradiol |

Note: Uterotrophic activity is expressed as a percentage change in uterine wet weight compared to control groups.

When compared to endogenous estradiol, this compound exhibits a high degree of estrogenic potency. Its relative binding affinity for the estrogen receptor is notably higher than that of estradiol wikipedia.org. This enhanced affinity suggests a strong interaction with the estrogen receptor, underpinning its potent estrogenic effects. In preclinical evaluations for receptor-based imaging agents, this compound, alongside 2-Fluoroestradiol, has been identified as promising due to its receptor-binding affinities and selectivity indexes taylorandfrancis.com. While estradiol serves as the benchmark for estrogenic activity, this compound demonstrates comparable, and in some measures, superior binding affinity wikipedia.orgdrugbank.com.

Quantification of Uterotrophic Activity in Murine and Rodent Systems

Role in Carcinogenesis Research within Defined Animal Models

The role of estrogens in carcinogenesis, particularly in hormone-dependent cancers, has been a significant area of research. The introduction of fluorine atoms into the estradiol structure has been explored to understand how metabolic pathways influence carcinogenic potential, often using the male Syrian hamster as a model for estrogen-induced kidney tumors nih.govnih.govnih.gov.

In male Syrian hamsters, chronic administration of estradiol is known to induce kidney tumors, with incidences reported as high as 100% nih.govpnas.org. Studies have investigated the carcinogenic potential of fluorinated estradiol analogs in this model. While 2-Fluoroestradiol has been found to be non-carcinogenic, this compound has demonstrated the ability to induce kidney tumors, albeit with a prolonged latency period compared to estradiol nih.govnih.govnih.govnih.gov. For instance, estradiol treatment resulted in a 75% tumor incidence in hamsters after 7 months, whereas 2-Fluoroestradiol did not lead to detectable renal carcinoma in the same timeframe nih.gov. This compound, however, did induce renal clear-cell carcinoma in this model, though at a slower rate than estradiol nih.gov.

Correlation Between Catechol Metabolite Formation and Observed Carcinogenic Potential

Influence on Gene Expression and Intracellular Signaling Pathways (Preclinical)

The biological activity of this compound (4-FE2) in preclinical models is primarily understood through its interaction with estrogen receptors (ERs) and its subsequent modulation of cellular processes. These mechanisms involve both the direct regulation of gene transcription and the activation of downstream intracellular signaling cascades, mirroring the actions of endogenous estradiol.

Estrogen Receptor-Mediated Transcriptional Regulation and Gene Expression Profiles

Estrogen receptors (ERs), particularly ERα, are ligand-activated transcription factors that play a pivotal role in regulating cellular functions such as proliferation, differentiation, and survival. Estradiol (E2), the endogenous ligand, binds to ERs, inducing a conformational change that facilitates receptor dimerization and translocation to the nucleus. Once in the nucleus, ER complexes can directly bind to specific DNA sequences known as Estrogen Response Elements (EREs) present in the promoter regions of target genes, thereby initiating or repressing their transcription mdpi.comsnmjournals.orgnih.gov. ERs can also exert transcriptional control indirectly by interacting with other transcription factors, such as Sp1 and NF-κB, or through protein-protein interactions with coactivators and corepressors mdpi.comnih.gov.

This compound, as a synthetic analogue of estradiol, exhibits significant affinity for ERs, particularly ERα wikipedia.org. Its ability to bind to ERs has been extensively utilized in preclinical research and medical imaging through radiolabeled forms like 18F-fluoroestradiol (18F-FES) and 4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES) researchgate.netaacrjournals.orgresearchgate.netmdpi.com. These radiotracers demonstrate specific uptake in tissues and tumors expressing ERs, confirming the compound's ER-binding capability. For instance, studies show that 4FMFES achieves higher tumor uptake and better contrast compared to FES in ER-positive tumors, attributed to its greater resistance to metabolism and reduced binding to sex-hormone-binding globulins researchgate.netmdpi.com. Furthermore, the specific targeting of ERs by these tracers has been validated by the reduction in tracer uptake following treatment with competitive ER inhibitors like fulvestrant (B1683766) researchgate.net.

Mutations in the ESR1 gene, which encodes ERα, can lead to altered receptor activity. Preclinical investigations into ESR1 mutations, such as those at the Y537 residue (e.g., Y537S, Y537C), have revealed that these mutations can result in constitutive ER activation. This leads to increased transcriptional activity of target genes, even in the absence of estrogen snmjournals.org. For example, cells expressing Y537S and Y537C mutations showed significantly higher transcriptional activity of endogenous ER target genes, including PGR (progesterone receptor) and TFF1 (trefoil factor 1), compared to wild-type ER snmjournals.org. While these studies focus on mutant receptors, they underscore the principle that ER ligands like this compound would modulate the transcription of such genes in wild-type ER-expressing systems.

Table 1: Estrogen Receptor Binding Affinity and Inhibition Data for 18F-FES

| Receptor Type | Equilibrium Dissociation Constant (Kd) (nM) | Half Maximal Inhibitory Concentration (IC50) (nM) |

| Wild-type ER | 0.07 ± 0.03 | 0.19 ± 0.11 |

| Y537S-ER | 0.98 ± 0.54 (P = 0.27) | 0.22 ± 0.09 (P = 0.97) |

| Y537C-ER | 0.24 ± 0.03 (P = 0.95) | 0.18 ± 0.09 (P = 0.99) |

Data adapted from snmjournals.org. Kd and IC50 values represent mean ± standard deviation. P-values indicate statistical significance compared to wild-type ER.

Impact on Downstream Signaling Cascades Pertinent to Estrogen Action

Beyond direct transcriptional regulation, ERs can also initiate rapid, non-genomic signaling cascades that influence cellular behavior within minutes of ligand binding. These pathways can be activated by both nuclear and membrane-associated ERs and often involve cross-talk with growth factor receptor signaling pathways mdpi.comnih.govmdpi.com.

Upon activation by ligands such as estradiol or its analogues like this compound, ERs can trigger the activation of key intracellular kinase pathways. Prominent among these are the Mitogen-Activated Protein Kinase (MAPK) pathway, typically via the Ras-Raf-MEK-MAPK cascade, and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, often through the PI3K-AKT-mammalian target of rapamycin (B549165) (mTOR) cascade mdpi.comnih.govresearchgate.netnih.gov. Activation of these pathways is critical for mediating cellular responses related to proliferation, survival, and invasion nih.gov.

Furthermore, ERs can engage in complex signaling interactions with other receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Insulin-like Growth Factor-1 Receptor (IGF-1R) nih.govresearchgate.netnih.gov. This crosstalk can lead to the activation of downstream kinases, potentiating proliferative signals and influencing cellular responses. For instance, ER signaling can activate matrix metalloproteinases (MMPs), which in turn release growth factors like HB-EGF, thereby activating EGFR and its downstream signaling researchgate.net.

The activity of ER itself can also be modulated through post-translational modifications, such as phosphorylation by various kinases, including Akt, Erk1/2 MAPK, p21-activated kinase 1 (PAK-1), and Protein Kinase A (PKA) nih.gov. Phosphorylation at specific serine residues on ERα can alter its transcriptional activity, influence its interaction with coactivators, and potentially lead to ligand-independent activation or affect responses to endocrine therapies nih.gov.

Table 2: Preclinical Tumor Uptake Comparison of 4FMFES and FES in ER+ Tumors

| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Background Ratio |

| 4FMFES | Higher | Higher |

| FES | Lower | Lower |

Data adapted from researchgate.net. This table summarizes comparative findings in preclinical models, indicating superior performance of 4FMFES over FES in terms of specific tumor uptake and image contrast.

Compound List:

this compound (4-FE2)

Estradiol (E2)

Estrogen Receptor (ER)

Estrogen Receptor alpha (ERα)

Estrogen Receptor beta (ERβ)

16α-[18F]fluoroestradiol (18F-FES)

4-fluoro-11β-methoxy-16α-[18F]fluoroestradiol (4FMFES)

Fulvestrant

Progesterone (B1679170) Receptor (PGR)

Trefoil Factor 1 (TFF1)

Mitogen-Activated Protein Kinase (MAPK)

Phosphatidylinositol 3-kinase (PI3K)

Akt

Mammalian Target of Rapamycin (mTOR)

Epidermal Growth Factor Receptor (EGFR)

Human Epidermal Growth Factor Receptor 2 (HER2)

Insulin-like Growth Factor-1 Receptor (IGF-1R)

Src

Matrix Metalloproteinases (MMPs)

Heparin-Binding Epidermal Growth Factor (HB-EGF)

Extracellular signal-regulated kinase (Erk)

Protein Kinase A (PKA)

p21-activated kinase 1 (PAK-1)

Emerging Research Directions and Translational Perspectives for 4 Fluoroestradiol

Development of Next-Generation Fluorinated Estrogens for Enhanced Preclinical Imaging Modalities

The development of advanced preclinical imaging agents is crucial for visualizing and quantifying estrogen receptor (ER) expression and function in vivo. Fluorinated estradiol (B170435) analogs, including those inspired by or related to 4-Fluoroestradiol, are at the forefront of this research. The incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F), enables Positron Emission Tomography (PET) imaging, a powerful tool for detecting ER-positive tissues. Research is focused on synthesizing new fluorinated estradiol derivatives that offer improved characteristics over established tracers like 16α-[¹⁸F]fluoroestradiol (FES). These next-generation compounds aim for enhanced tumor uptake, higher target-to-background ratios, improved metabolic stability, and potentially greater selectivity for ER subtypes (ERα or ERβ) snmjournals.orgsnmjournals.orgresearchgate.netsnmjournals.org. For instance, 4-fluoro-11β-methoxy-16α-[¹⁸F]-fluoroestradiol (4FMFES) has shown promise in preclinical studies, demonstrating better specific tumor uptake and contrast compared to FES, potentially due to increased resistance to metabolism and reduced binding to sex-hormone-binding globulins (SHBG) snmjournals.orgmdpi.com. The goal is to create tracers that can more accurately assess ER status, heterogeneity, and functional activity in preclinical models, thereby guiding the development of more effective diagnostic and therapeutic approaches snmjournals.orgmdpi.com.

Advancing Preclinical Models for Comprehensive Studies of ER Expression and Functionality

Preclinical models are indispensable for dissecting the intricate roles of estrogen receptors (ERs) in health and disease. This compound, as a structural analog of estradiol, can serve as a valuable tool in these models to probe ER expression and functionality. Researchers utilize cell lines and animal models to investigate how ER subtypes (ERα and ERβ) are expressed and how their activity is modulated by various ligands. Studies compare the binding affinities and functional impacts of different estradiol analogs, revealing how subtle structural modifications can lead to distinct ER subtype selectivity and downstream signaling pathway activation nih.govresearchgate.net. In animal models, the retention of ER-targeted radiotracers like FES, which is structurally related to this compound, is used to assess ER content in tumors and to monitor the effects of therapeutic interventions nih.govresearchgate.net. The development and validation of these models are critical for understanding ER signaling in contexts such as breast cancer, where ER status is a key determinant of treatment response nih.govresearchgate.net.

In-depth Exploration of Mechanisms Underpinning Estrogen Receptor Modulation and Resistance in In Vitro and In Vivo Systems

Understanding the mechanisms by which estrogen receptors (ERs) are modulated and how resistance to ER-targeted therapies develops is a major research focus. This compound and its related imaging agents, such as FES, play a role in these investigations by allowing in vivo assessment of ER function and blockade. In vitro studies utilize estradiol analogs to dissect ER signaling pathways, including ligand binding, receptor dimerization, and transcriptional modulation, as well as non-genomic signaling pathways nih.govbmbreports.orgmdpi.com. In vivo, FES PET imaging has been employed to monitor the pharmacodynamic effects of endocrine therapies, such as assessing ER blockade by agents like fulvestrant (B1683766) or tamoxifen (B1202) researchgate.netrsna.orgsnmjournals.orgnih.govaacrjournals.org. These imaging studies can reveal residual ER availability in tumors during treatment, providing insights into mechanisms of resistance and guiding dose optimization snmjournals.orgnih.govaacrjournals.orgaacrjournals.org. Research into endocrine resistance mechanisms, such as alterations in ER expression, coregulators, or bypass signaling pathways (e.g., PI3K/AKT/mTOR, MAPK), is crucial for developing strategies to overcome treatment failure researchgate.netsnmjournals.orgsnmjournals.orgopenaccessjournals.com.

Potential for Translational Research of ER-Targeted Agents Beyond Current Preclinical Imaging Applications (e.g., Novel Therapeutic Strategies in Preclinical Development)

The knowledge gained from studying this compound and related compounds extends beyond imaging to the development of novel therapeutic strategies. The ER remains a critical target in hormone-dependent cancers, and research is actively exploring new ways to modulate its activity or overcome resistance. This includes the development of novel selective estrogen receptor degraders (SERDs) and selective estrogen receptor modulators (SERMs) with improved pharmacokinetic profiles and efficacy, some of which incorporate fluorine aacrjournals.orgresearchgate.netnih.govaacrjournals.org. For example, novel triazole-estradiol analogs have shown promise as inhibitors of EGFR and its downstream pathways in triple-negative breast cancer models, suggesting new therapeutic avenues mdpi.com. Furthermore, insights from imaging studies using FES can guide the development of new therapeutic agents by assessing target engagement and early efficacy snmjournals.orgaacrjournals.orgaacrjournals.org. The potential for developing combination therapies, such as combining endocrine therapy with epigenetic modulators (e.g., histone deacetylase inhibitors), is also an active area of translational research aimed at restoring endocrine sensitivity snmjournals.orgsnmjournals.org.

Q & A

Q. How should researchers present conflicting data on this compound’s genotoxic potential in regulatory submissions?

- Methodological Answer: Tabulate raw data from Ames tests, micronucleus assays, and comet assays alongside positive/negative controls. Discuss methodological variations (e.g., S9 metabolic activation protocols) that may explain discrepancies. Adhere to ICH M7 guidelines for mutagenicity assessment .

Q. What metadata standards are critical for sharing this compound research in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.